![molecular formula C18H23ClN4O4S B2952912 ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1322731-95-2](/img/structure/B2952912.png)
ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings are known to undergo a variety of reactions, including reactions with electrophiles at the carbon between the two nitrogen atoms. Piperazine rings can also undergo reactions with electrophiles at the nitrogen atoms .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that derivatives of the mentioned compound have shown significant antibacterial and antifungal activity. For instance, novel carbazole derivatives exhibited notable antibacterial and antifungal effectiveness, hinting at the potential of these compounds to serve as bases for developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014). Similar antimicrobial activities were observed in other studies, reinforcing the potential of these compounds in antimicrobial drug development (Abbavaram & Reddyvari, 2013).
Potential in Treating Alzheimer’s Disease
Compounds derived from the mentioned chemical structure have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment (Rehman et al., 2018).
Anticancer Properties
Certain derivatives have been identified with higher anticancer activity than standard drugs such as doxorubicin, pointing towards their potential use in cancer therapy. This is particularly relevant in the search for new therapeutic options for various cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiglaucoma Activity
Research into pyrazole carboxylic acid derivatives of sulfonamide has shown that these compounds inhibit carbonic anhydrase isoenzymes, which play a role in the development of glaucoma. This suggests a potential application in designing drugs to treat glaucoma, a significant cause of blindness worldwide (Kasımoğulları et al., 2010).
Drug Synthesis and Pharmacokinetics
The compound and its derivatives have also been utilized in the synthesis of various heterocyclic compounds, potentially offering a wide range of pharmacological activities. Studies have also explored the pharmacokinetics of related compounds, providing insights into their metabolism, bioavailability, and the impact of different drug formulations on systemic exposure (Watson, Davis, & Jones, 2011).
properties
IUPAC Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4S/c1-3-15-16(18(24)27-4-2)17(21-20-15)28(25,26)23-11-9-22(10-12-23)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJVSBKMWZBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.